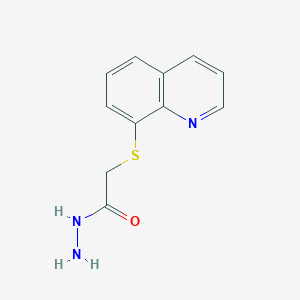

2-(Quinolin-8-ylsulfanyl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-8-ylsulfanylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEPVICXHRXSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SCC(=O)NN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 2-(Quinolin-8-ylsulfanyl)acetohydrazide and its Parent Compound

The synthesis of this compound is a sequential process that begins with the formation of its parent compound, quinoline-8-thiol (also known as 8-mercaptoquinoline). The preparation of quinoline-8-thiol can be achieved through the reduction of quinoline-8-sulfonyl chloride. One established method involves reacting quinoline (B57606) with chlorosulfuric acid to yield quinoline-8-sulfonyl chloride, which is then reduced using a reagent like triphenylphosphine (B44618) in toluene. An alternative reduction method for quinoline-8-sulfonyl chloride utilizes lithium aluminum hydride in an anhydrous ether solution to directly form the mercaptan.

Once the parent thiol is obtained, the synthesis of this compound proceeds via a two-step pathway analogous to that used for its oxygen-linked counterpart.

Formation of the Ester Intermediate : Quinoline-8-thiol is reacted with an ethyl haloacetate, typically ethyl chloroacetate (B1199739), in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dry acetone. The thiol group performs a nucleophilic attack on the electrophilic carbon of ethyl chloroacetate, displacing the chloride and forming the intermediate ester, ethyl (quinolin-8-ylsulfanyl)acetate.

Hydrazinolysis of the Ester : The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) in a solvent like absolute ethanol (B145695). The reaction mixture is typically refluxed, during which the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the final product, this compound.

This general strategy is summarized in the reaction scheme below:

Reaction Scheme: Synthesis of this compound

Step 1: Esterification Quinoline-8-thiol + Ethyl Chloroacetate --(K₂CO₃, Acetone)--> Ethyl (quinolin-8-ylsulfanyl)acetate

Step 2: Hydrazinolysis Ethyl (quinolin-8-ylsulfanyl)acetate + Hydrazine Hydrate --(Ethanol, Reflux)--> this compound

Synthesis of N'-Arylidene Derivatives (Schiff Bases) of this compound via Condensation Reactions

The terminal hydrazide group of this compound serves as a nucleophile, enabling straightforward condensation reactions with various aromatic aldehydes to form N'-Arylidene derivatives, commonly known as Schiff bases. This reaction is a cornerstone for creating a library of derivatives from the parent hydrazide.

The general procedure involves reacting equimolar amounts of this compound and a selected aromatic aldehyde in a suitable solvent, most commonly absolute ethanol. The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and is typically carried out under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is often precipitated by pouring the mixture into crushed ice. The Schiff base can then be isolated by filtration and purified by recrystallization from a solvent like ethanol.

This versatile reaction allows for the incorporation of a wide variety of substituted aromatic rings into the final structure, depending on the aldehyde used.

| Aldehyde Reactant (Example) | Resulting Schiff Base Product | Typical Reaction Conditions |

| Benzaldehyde | N'-Benzylidene-2-(quinolin-8-ylsulfanyl)acetohydrazide | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(quinolin-8-ylsulfanyl)acetohydrazide | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-(quinolin-8-ylsulfanyl)acetohydrazide | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-2-(quinolin-8-ylsulfanyl)acetohydrazide | Ethanol, Glacial Acetic Acid (cat.), Reflux |

Multi-Step Synthetic Pathways Incorporating the Quinoline Sulfanyl Acetohydrazide Scaffold

The this compound scaffold is not only a precursor for simple Schiff bases but also a valuable intermediate for constructing more complex heterocyclic systems. The Schiff bases derived from it can undergo further cyclization reactions to yield new ring structures.

A prominent example of such a multi-step pathway is the synthesis of 4-thiazolidinone (B1220212) derivatives. This synthesis proceeds as follows:

Schiff Base Formation : As described in section 2.2, this compound is first condensed with an aromatic aldehyde to produce the corresponding N'-arylidene-2-(quinolin-8-ylsulfanyl)acetohydrazide.

Cyclocondensation with Thioglycolic Acid : The resulting Schiff base is then subjected to a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). This reaction is typically performed in a solvent like dioxane and often requires a catalyst such as anhydrous zinc chloride. The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, and subsequent intramolecular condensation and dehydration lead to the formation of a five-membered 4-thiazolidinone ring.

This pathway effectively uses the initial scaffold to build a more elaborate molecule containing both the quinoline and thiazolidinone heterocyclic systems, demonstrating its utility as a building block in synthetic chemistry. asianpubs.org

Analogous Synthetic Routes and Mechanistic Insights from Related Quinoline-Hydrazide Systems

Understanding the synthesis of this compound is enhanced by comparing it with the synthetic routes for its oxygen-linked and sulfonyl-linked analogs.

Oxygen-Linked Analog (2-(Quinolin-8-yloxy)acetohydrazide): The synthesis of the oxygen analog is widely reported and follows a pathway identical to the sulfur compound. researchgate.netactapharmsci.comiosrjournals.org

Parent Compound : The starting material is 8-hydroxyquinoline (B1678124).

Esterification : 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate and a solvent like dry acetone. iosrjournals.org The reaction proceeds via Williamson ether synthesis, where the phenoxide ion of 8-hydroxyquinoline acts as the nucleophile.

Hydrazinolysis : The intermediate, ethyl (quinolin-8-yloxy)acetate, is then refluxed with hydrazine hydrate in ethanol to yield 2-(quinolin-8-yloxy)acetohydrazide (B2671496). actapharmsci.comiosrjournals.org This step is mechanistically identical to the sulfur analog's synthesis.

The high similarity in the synthetic pathways highlights that the nucleophilicity of both the thiol (as a thiolate) and the phenol (B47542) (as a phenoxide) is sufficient to displace the halide from ethyl chloroacetate, and the subsequent hydrazinolysis of the ester is a standard and efficient transformation regardless of the linking atom (S or O).

Sulfonyl-Linked Analog (2-(Quinolin-8-ylsulfonyl)acetohydrazide): The synthesis of the sulfonyl-linked analog involves a different approach due to the higher oxidation state of the sulfur atom.

Parent Compound : The key intermediate is quinoline-8-sulfonyl chloride. This is typically prepared by reacting quinoline with chlorosulfonic acid. google.com

Hydrazinolysis : Unlike the thioether and ether linkages that are formed by building the side chain onto the quinoline ring, the sulfonyl hydrazide is typically formed directly from the sulfonyl chloride. Quinoline-8-sulfonyl chloride is reacted with hydrazine hydrate. orgsyn.org The highly nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonohydrazide bond. This method bypasses the need for an ester intermediate, as the sulfonyl chloride is sufficiently reactive for direct conversion.

This comparative analysis shows how the nature of the linking group (S, O, or SO₂) dictates the specific synthetic strategy required to construct the acetohydrazide side chain on the quinoline core.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the most stable three-dimensional arrangement (geometry) of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311++G(2d,2p)), are routinely performed to obtain optimized geometries. nih.govresearchgate.netmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For instance, in related quinoline structures, theoretical calculations have been used to confirm the geometry and understand the stability of different tautomeric forms. nih.gov The optimized geometry is the conformation of the molecule at its lowest energy state, which is crucial for understanding its physical properties and how it will interact with biological targets. Computational studies on analogous structures help confirm experimental findings from techniques like X-ray crystallography and provide a detailed picture of the molecule's electronic distribution. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.

Typically, MEP maps display:

Negative regions (red to yellow): These areas are characterized by high electron density and correspond to regions of negative electrostatic potential. They are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. chemrxiv.orgrsc.org

Positive regions (blue): These areas have a lower electron density, representing a positive electrostatic potential. They are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms. chemrxiv.org

Neutral regions (green): These indicate areas with near-zero potential.

For molecules containing quinoline and acetohydrazide moieties, the MEP surface would likely show significant negative potential around the nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the acetohydrazide group. These electron-rich sites are key locations for forming hydrogen bonds and other non-covalent interactions with biological receptors. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. sapub.org

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical descriptor of a molecule's stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and more reactive. scirp.org For quinoline derivatives, DFT calculations are used to determine these energy values, which provide insight into the molecule's electronic properties and potential bioactivity. scirp.orgresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. materialsciencejournal.org It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). This delocalization, also known as hyperconjugation, stabilizes the molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(quinoline) | π* (C-C aromatic) | 20.5 |

| LP(2) O(carbonyl) | σ* (N-N hydrazide) | 15.2 |

| LP(1) S(thioether) | σ* (C-C quinoline) | 5.8 |

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. ias.ac.in

Key reactivity indices include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons; χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer; η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons; ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters are crucial for quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure with biological activity. nih.govajchem-a.com

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.225 |

| Chemical Softness (S) | 0.449 |

| Electrophilicity Index (ω) | 3.64 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. orientjchem.org This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound and its analogs, docking studies can identify key interactions within the active site of a target enzyme or receptor. nih.gov The simulation calculates a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the ligand-protein interaction; a more negative score indicates a stronger binding. mdpi.com The results highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues, providing a rationale for the molecule's biological activity. mdpi.comresearchgate.net For example, quinoline derivatives have been docked into the active sites of targets like the main protease of SARS-CoV-2 and various kinases to predict their inhibitory potential. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability in Related Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding. doi.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex throughout the simulation. A stable RMSD value indicates that the complex has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying flexible and rigid regions of the protein. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions identified in docking. researchgate.net

For quinoline-based inhibitors, MD simulations have been used to confirm the stability of docked poses, showing that the key binding interactions are maintained over the simulation period, thus validating the potential of the compound as a stable inhibitor. nih.govmdpi.com

Investigation of Biological Activities and Structure Activity Relationships

Antimicrobial Activity Studies

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, with various studies exploring their efficacy against a broad spectrum of bacteria and fungi. The introduction of a thioether linkage and an acetohydrazide moiety at the 8-position of the quinoline ring is a strategy aimed at discovering new antimicrobial agents.

Derivatives of quinoline have been extensively studied for their antibacterial properties. While specific data on 2-(Quinolin-8-ylsulfanyl)acetohydrazide is limited, research on related quinoline hydrazide/hydrazone derivatives indicates significant potential. These compounds are known to target various bacterial processes and enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. The synthetic flexibility of the quinoline ring allows for the development of a wide range of structurally diverse derivatives that can act on multiple bacterial targets.

For instance, studies on different series of quinoline derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacterial strains. Some facilely accessible quinoline compounds have shown particular efficacy against strains like Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and Clostridium difficile. The hydrazone linkage, in particular, is considered important for the antibacterial activity of this class of compounds. Research on 4-aminoquinoline-hydrazones and isatin hybrids has identified compounds with superior antibacterial potential against both Gram-positive and Gram-negative bacteria.

The general findings suggest that the quinoline scaffold is a promising framework for the development of new antibacterial agents. The table below summarizes the activity of some representative quinoline derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Series | Test Organism | Activity/MIC |

|---|---|---|

| Quinoline Hydrazones | Escherichia coli | Moderate to Good |

| Quinoline Hydrazones | Staphylococcus aureus | Good |

| Quinoline Hydrazones | Pseudomonas aeruginosa | Moderate |

| 4-Aminoquinoline-hydrazone (HD6) | Bacillus subtilis | MIC: 8 µg/mL |

| 4-Aminoquinoline-hydrazone (HD6) | Pseudomonas aeruginosa | MIC: 16 µg/mL |

Quinoline derivatives have also shown considerable promise as antifungal agents. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is known for its potent antifungal properties. While this compound features a thioether instead of a hydroxyl group, the core quinoline structure remains a key pharmacophore for antifungal activity.

Research into novel 8-hydroxyquinoline derivatives has highlighted their potential for treating fungal infections. For example, certain derivatives have demonstrated interesting activity against a range of fungal species, with some compounds showing minimum inhibitory concentration (MIC) values as low as 4 μg/mL. The mechanism of action for some of these compounds is believed to involve the chelation of metal ions essential for fungal enzyme function or the disruption of fungal cell membrane integrity.

Studies on quinoline thioether derivatives have also reported significant antifungal activity against various phytopathogenic fungi. For example, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline exhibited inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. This suggests that the thioether linkage, as present in this compound, can contribute positively to antifungal efficacy.

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Test Organism | Activity/MIC |

|---|---|---|

| 8-Hydroxyquinoline Derivative (5h) | Various Fungal Species | MIC: 4 µg/mL |

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL |

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | Physalospora piricola | >80% inhibition at 50 µg/mL |

Antitubercular Activity Research against Mycobacterial Strains

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with potent antitubercular activity. The hydrazide/hydrazone moiety is a well-known pharmacophore in several antitubercular drugs, including isoniazid, suggesting that compounds like this compound could possess relevant activity.

Numerous studies have synthesized and evaluated quinoline-based compounds against Mycobacterium tuberculosis (Mtb). For example, a series of quinoline hydrazone derivatives demonstrated very good antituberculosis activity against both the H37Rv strain and multidrug-resistant (MDR-TB) strains. nih.gov Similarly, isatin-tethered quinolines have been developed, with some derivatives showing outstanding potency, with MIC values as low as 0.06 µg/mL against drug-susceptible Mtb and 0.24 µg/mL against MDR strains. mdpi.com

The mechanism of action for some of these active quinoline derivatives is thought to involve the inhibition of essential mycobacterial enzymes. For instance, one study suggested that a potent quinoline derivative may act as an inhibitor of KatG, a catalase-peroxidase enzyme crucial for the activation of isoniazid and for protecting Mtb from oxidative stress. nih.gov Other research on 2-(quinoline-4-yloxy)acetamides indicated that these compounds target the cytochrome bc1 complex, which is vital for cellular respiration in Mtb. nih.gov

The findings underscore the potential of the quinoline scaffold, particularly when combined with a hydrazide or hydrazone linker, in the design of new and effective antitubercular drugs.

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

| Compound Series | Test Organism | Activity/MIC |

|---|---|---|

| Quinoline Hydrazones | M. tuberculosis H37Rv | Good to Moderate |

| Isatin-tethered Quinoline (Q8b) | M. tuberculosis (drug-susceptible) | MIC: 0.06 µg/mL mdpi.com |

| Isatin-tethered Quinoline (Q8b) | M. tuberculosis (MDR) | MIC: 0.24 µg/mL mdpi.com |

| Isatin-tethered Quinoline (Q8h) | M. tuberculosis (XDR) | MIC: 3.9 µg/mL mdpi.com |

| Quinolone Derivative (6b21) | M. tuberculosis H37Rv | MIC: 1.2-3 µg/mL rsc.org |

| Quinolone Derivative (6b21) | M. tuberculosis (MDR) | MIC: 0.9 µg/mL rsc.org |

Anticancer Activity Evaluation

The development of novel anticancer agents is a critical focus of medicinal chemistry, and quinoline derivatives have been extensively investigated for their antiproliferative properties. The structural features of this compound, combining the quinoline core with a flexible hydrazide linker, make it an interesting candidate for anticancer research.

For example, a series of quinoline-based dihydrazone derivatives exhibited potent antiproliferative activity against human gastric cancer (BGC-823), hepatoma (BEL-7402), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines, with some compounds showing IC50 values in the low micromolar range (7.01 to 34.32 μM). rsc.org Another study on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids reported significant antiproliferative action against the MCF-7 breast cancer cell line, with the most active compounds having IC50 values more potent than the reference drug Doxorubicin. rsc.org

Furthermore, novel hydrazide derivatives incorporating a quinoline moiety have been evaluated against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines, with some analogues significantly reducing cell viability with micromolar potency and selectivity over normal cells. mdpi.com Cytotoxicity studies of 2-(quinolin-8-yloxy)acetohydrazones on the human breast cancer MCF-7 cell line showed the compounds were nontoxic at concentrations up to 50 μM, indicating a potentially favorable safety profile for this class of molecules. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives

| Compound Series | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 µM rsc.org |

| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 µM rsc.org |

| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide (6h) | MCF-7 (Breast) | 2.71 µM rsc.org |

| Quinoline Hydrazide (19) | Neuroblastoma Cells | Micromolar Potency mdpi.com |

| Quinoline Hydrazide (22) | Neuroblastoma Cells | Micromolar Potency mdpi.com |

Understanding the cellular mechanisms underlying the anticancer activity of quinoline derivatives is crucial for their development as therapeutic agents. Studies on various quinoline-hydrazide and related structures have revealed their ability to induce cell death through apoptosis and to modulate the cell cycle.

Research on quinoline-based dihydrazone derivatives indicated that the most potent compounds could induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. rsc.org Molecular docking studies suggested that these compounds might bind to DNA or target key proteins like cyclin-dependent kinase 2 (CDK2), which is a critical regulator of the cell cycle. rsc.org

In another study, a novel 8-hydroxyquinoline derivative was found to induce cell death in breast cancer cells through both paraptosis and apoptosis. nih.gov Similarly, a 2-(quinoline-4-carbonyl)hydrazide derivative was found to induce significant cell cycle arrest at the G1 phase and to provoke apoptosis. This compound triggered apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase 9. rsc.org

Furthermore, a specific quinoline hydrazide was shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein in neuroblastoma cells. mdpi.com The induction of genes related to cellular stress responses and autophagy has also been identified as a potential mechanism of action for some quinolin-8-yl-nicotinamide compounds in pancreatic cancer. nih.gov These findings collectively suggest that quinoline derivatives can exert their anticancer effects through multiple cellular pathways, including the induction of programmed cell death and the disruption of normal cell cycle progression.

Enzyme Inhibition Profile Characterization

While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, studies on its close structural analog, 2-(quinolin-8-yloxy)acetohydrazide (B2671496), and other quinoline derivatives provide valuable insights into its potential enzyme targets. The replacement of the sulfur atom with an oxygen atom in 2-(quinolin-8-yloxy)acetohydrazide offers a strong basis for predicting similar biological activities, particularly in the context of metabolic enzyme inhibition.

Derivatives of 2-(quinolin-8-yloxy)acetohydrazide have demonstrated notable inhibitory activity against key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. mdpi.comnih.gov These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. One particular derivative, compound 7d from a study, which features a quinoline-isoindoline integrated Schiff base structure, exhibited significant inhibition of both α-glucosidase and α-amylase with IC50 values of 0.07 mM and 0.21 mM, respectively. nih.gov This activity was comparable to the standard drug acarbose. nih.gov

Given the structural similarity, it is plausible that this compound and its derivatives could also exhibit inhibitory effects on these enzymes. The quinoline scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. cell.commdpi.comnih.gov

Furthermore, the presence of the thiol (-SH) group in the quinoline-8-thiol moiety suggests a potential for inhibiting a different class of enzymes: metallo-β-lactamases (MBLs). These bacterial enzymes are responsible for conferring resistance to β-lactam antibiotics and contain zinc ions in their active site. Compounds containing thiol groups are known to act as inhibitors of MBLs by coordinating with the active site zinc ions, thereby disrupting their catalytic activity. While specific studies on this compound as an MBL inhibitor are yet to be reported, this remains a promising area for future investigation.

The table below summarizes the reported enzyme inhibition data for a key derivative of the closely related 2-(quinolin-8-yloxy)acetohydrazide.

| Compound | Target Enzyme | IC50 (mM) |

| Compound 7d | α-Glucosidase | 0.07 |

| α-Amylase | 0.21 |

Comprehensive Structure-Activity Relationship (SAR) Investigations for Optimized Biological Responses

The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring and its appended side chains. mdpi.com Although a detailed SAR study specifically for this compound is not available, general SAR principles derived from various series of quinoline-based enzyme inhibitors can be extrapolated to understand the structural requirements for its activity.

Influence of Substituents on the Quinoline Ring:

The substitution pattern on the quinoline nucleus is a critical determinant of biological activity. For instance, in a series of quinoline derivatives investigated as cholinesterase inhibitors, the length of the methylene linker between the quinoline core and a morpholine moiety significantly impacted inhibitory potency. mdpi.com A 2-methylene linker was found to be optimal for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition compared to 3- or 4-methylene linkers. mdpi.com This suggests that the spatial arrangement and flexibility of the side chain are crucial for effective binding to the enzyme's active site.

Role of the Hydrazide Moiety and its Modifications:

The acetohydrazide side chain in this compound is a key functional group that can be readily modified to generate a library of derivatives with potentially enhanced and diversified biological activities. The synthesis of Schiff bases by condensing the hydrazide with various aldehydes and ketones is a common strategy to explore SAR. nih.govactapharmsci.com

In the case of 2-(quinolin-8-yloxy)acetohydrazide derivatives, the nature of the substituent on the phenyl ring of the Schiff base plays a significant role in modulating the antioxidant and antidiabetic activities. mdpi.com For example, the presence of electron-withdrawing chloro groups at the 3 and 4-positions of the 2-hydroxyphenyl ring in compound 7d was found to enhance both antioxidant and enzyme inhibitory activities. nih.gov

Impact of the Thioether Linkage:

The thioether (-S-) linkage in this compound is another important structural feature. As previously mentioned, the sulfur atom can act as a soft ligand for metal ions, suggesting a potential for interaction with metalloenzymes. The replacement of this sulfur with an oxygen atom, as seen in 2-(quinolin-8-yloxy)acetohydrazide, can alter the electronic properties, lipophilicity, and metal-binding capacity of the molecule, thereby influencing its biological activity profile.

The following table summarizes key SAR insights gleaned from studies on various quinoline derivatives, which can guide the future design of more potent analogs of this compound.

| Structural Modification | Impact on Biological Activity | Reference |

| Length of the linker chain | A shorter (2-methylene) linker between the quinoline ring and another cyclic moiety can enhance enzyme inhibition. | mdpi.com |

| Substituents on appended aromatic rings | Electron-withdrawing groups on phenyl rings of Schiff base derivatives can increase biological activity. | nih.gov |

| Modification of the hydrazide group | Conversion to Schiff bases allows for the introduction of diverse substituents to modulate activity. | nih.govactapharmsci.com |

| Nature of the heteroatom linker (S vs. O) | Can influence metal-binding properties and overall biological profile. | Inferred |

Coordination Chemistry of 2 Quinolin 8 Ylsulfanyl Acetohydrazide Derivatives

Design and Synthesis of Metal Complexes Utilizing Hydrazide Ligands

The design of metal complexes using derivatives of quinoline (B57606) acetohydrazides often begins with the synthesis of more elaborate ligands, such as Schiff bases, to enhance coordination potential and modulate biological activity. A common strategy involves the condensation of the primary amine group of the acetohydrazide with various aldehydes to form Schiff base ligands. These ligands incorporate an additional azomethine (-CH=N-) group and potentially other donor atoms, creating multidentate chelating agents. researchgate.net

For instance, Schiff base ligands can be prepared from the closely related precursor, 2-(quinolin-8-yloxy)acetohydrazide (B2671496). This compound is first synthesized and then reacted with different substituted aldehydes (e.g., salicylaldehyde (B1680747) derivatives) in a suitable solvent like ethanol (B145695). The mixture is typically refluxed to drive the condensation reaction to completion, yielding the desired Schiff base ligands. researchgate.net

The subsequent synthesis of metal complexes involves the reaction of these Schiff base ligands with various metal salts, such as copper(II) and zinc(II) acetates or chlorides. The general procedure consists of dissolving the ligand in a solvent like ethanol or a DMF-ethanol mixture and adding a solution of the metal salt, often in a 2:1 ligand-to-metal molar ratio. The reaction mixture is then refluxed for several hours, during which the metal complex precipitates. The resulting solid is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. This straightforward method leads to the formation of mononuclear Cu(II) and Zn(II) complexes. researchgate.net

Spectroscopic and Structural Characterization of Metal Chelates

The structures of the synthesized ligands and their metal complexes are elucidated using a combination of analytical and spectroscopic techniques. These methods provide crucial information about the ligand's coordination to the metal ion.

Molar Conductance: Measurements of molar conductivity in solvents like DMSO are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate that the complexes are non-electrolytes, suggesting that the anions are not free in solution but are either absent or coordinated to the metal center. jchemlett.com

Magnetic Susceptibility: This technique helps in determining the geometry of the complexes. For example, magnetic moment measurements can distinguish between different possible geometries for a Cu(II) complex. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is vital for identifying the donor sites of the ligand involved in coordination. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed. A significant change is the shift of the azomethine ν(C=N) band to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion. Similarly, the involvement of a phenolic oxygen atom in bonding is confirmed by the disappearance of the broad ν(OH) band of the free ligand and the appearance of a new band corresponding to the ν(M-O) vibration. The coordination through the enolic oxygen of the hydrazide moiety is indicated by shifts in the ν(C=O) band. semanticscholar.org

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. The spectra of the complexes show shifts in the ligand-centered π→π* and n→π* transitions and, more importantly, the appearance of new d-d transition bands in the visible region, which are characteristic of the specific coordination environment of the metal ion (e.g., octahedral or square planar). semanticscholar.org

Thermal Analysis (TGA): Thermogravimetric analysis is used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice solvent molecules, such as water. ekb.eg

The collective data from these techniques allow for a comprehensive characterization of the synthesized metal chelates. researchgate.net

Proposed Metal-Ligand Binding Modes and Coordination Geometries

Based on spectroscopic and analytical data, the mode of coordination between the metal ions and the Schiff base ligands can be proposed. For derivatives of 2-(quinolin-8-yloxy)acetohydrazide, the Schiff base ligands typically act as bidentate chelating agents. researchgate.net

Coordination generally occurs through two key sites:

The nitrogen atom of the azomethine group (-CH=N-).

The oxygen atom of a phenolic hydroxyl group (if present on the aldehyde-derived portion of the ligand), following deprotonation. researchgate.net

This (N, O) donor set leads to the formation of a stable six-membered chelate ring with the metal ion. In the absence of a phenolic group, coordination may occur through the enolized carbonyl oxygen of the hydrazide moiety. The quinoline nitrogen is typically not involved in the coordination in these specific Schiff base complexes. researchgate.net

For the resulting complexes, such as those with Cu(II) and Zn(II), specific geometries are proposed. The stoichiometry is often found to be of the [M(L)₂] type, where two bidentate ligand molecules coordinate to one central metal ion. Depending on the metal ion and the exact ligand structure, different geometries can be adopted. For instance, Cu(II) complexes may adopt a square planar or distorted octahedral geometry, while Zn(II) complexes commonly exhibit a tetrahedral geometry. researchgate.net

Biological Activity of Formed Metal Complexes (e.g., Enhanced Antimicrobial Potential)

A significant driver for the synthesis of these metal complexes is the investigation of their biological properties, particularly their antimicrobial activity. It is a well-established principle in medicinal inorganic chemistry that the chelation of a metal ion to an organic ligand can enhance the ligand's biological activity. semanticscholar.org

Studies on Schiff base ligands derived from 2-(quinolin-8-yloxy)acetohydrazide and their Cu(II) and Zn(II) complexes have demonstrated this principle. The parent ligands themselves showed moderate antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) but were inactive against Gram-negative bacteria and fungal strains. researchgate.net

Upon chelation, the resulting metal complexes exhibited an enhancement in activity against the Gram-positive bacterial strains while remaining inactive against Gram-negative and fungal organisms. This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, allowing it to interfere with normal cellular processes. researchgate.net Among the tested compounds, a copper complex, [Cu(SL1)₂], was identified as the most potent against both S. aureus and E. faecalis. researchgate.net

The results of in vitro antimicrobial screening are summarized in the table below.

Table 1: Antimicrobial Activity of Schiff Base Ligands and their Metal Complexes (Inhibition Zone Diameter in mm)

| Compound | S. aureus | E. faecalis | P. aeruginosa | E. coli | C. albicans |

|---|---|---|---|---|---|

| SL1 | 13 | 12 | - | - | - |

| [Cu(SL1)₂] | 18 | 17 | - | - | - |

| [Zn(SL1)₂] | 15 | 14 | - | - | - |

| SL2 | 12 | 11 | - | - | - |

| [Cu(SL2)₂] | 16 | 15 | - | - | - |

| [Zn(SL2)₂] | 14 | 13 | - | - | - |

| SL3 | 11 | 10 | - | - | - |

| [Cu(SL3)₂] | 14 | 13 | - | - | - |

| [Zn(SL3)₂] | 13 | 12 | - | - | - |

| SL4 | 10 | 9 | - | - | - |

| [Cu(SL4)₂] | 13 | 12 | - | - | - |

| [Zn(SL4)₂] | 12 | 11 | - | - | - |

Data derived from studies on Schiff base derivatives of 2-(quinolin-8-yloxy)acetohydrazide. researchgate.net '-' indicates no activity observed.

Advanced Materials and Optoelectronic Applications

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical materials are crucial for a range of advanced technologies, including optical computing, high-speed data communication, and dynamic image processing. nih.gov The NLO response of a molecule is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. nih.gov

However, a comprehensive investigation would require computational and experimental studies. Theoretical calculations, such as those based on Density Functional Theory (DFT), would be necessary to determine key NLO parameters like the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net These computational studies would elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and the charge transfer characteristics of the molecule.

Experimentally, techniques like the Z-scan method could be employed to measure the nonlinear refractive index and nonlinear absorption coefficient. researchgate.net Such studies have been performed on related quinoline (B57606) derivatives, for instance, (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide, which was found to exhibit a significant NLO response, suggesting that the quinolin-8-yl core is a promising scaffold for NLO materials. researchgate.net

Potential for Optoelectronic and Nanophotonic Materials Development

The properties that make a compound a candidate for NLO applications often overlap with those desirable for optoelectronic and nanophotonic materials. Quinoline derivatives, in general, are utilized in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells, owing to their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. mdpi.com

The development of 2-(Quinolin-8-ylsulfanyl)acetohydrazide for these applications would depend on its specific photophysical properties, such as its absorption and emission spectra, quantum yield, and charge carrier mobility. For instance, its ability to be incorporated into thin films or nanostructures would be crucial for device fabrication. nih.gov

In the realm of nanophotonics, which deals with light-matter interactions at the nanoscale, materials with strong NLO responses are of great interest. mdpi.com If this compound were found to possess significant NLO properties, it could potentially be explored for applications in nanoscale optical switches, modulators, and sensors. The unique optical properties of quinoline-based compounds have led to their use in applications like random lasers when combined with nanoparticles. mdpi.com

Future research into this compound would need to focus on its synthesis and purification, followed by a thorough characterization of its linear and nonlinear optical properties. This foundational data would be essential to assess its true potential in the development of advanced optoelectronic and nanophotonic materials.

Future Perspectives and Research Trajectories

Rational Design and Optimization of Novel Analogues for Enhanced Bioactivity

The structural framework of 2-(Quinolin-8-ylsulfanyl)acetohydrazide offers extensive opportunities for rational drug design and optimization. Future research will likely concentrate on the systematic modification of this scaffold to enhance its biological efficacy. A primary strategy involves the derivatization of the acetohydrazide moiety. The condensation of the terminal hydrazide group with various aromatic aldehydes to form Schiff bases has already been explored in the analogous 2-(quinolin-8-yloxy)acetohydrazide (B2671496) system. actapharmsci.comresearchgate.net This approach allows for the introduction of a wide array of substituents, which can modulate the compound's electronic, steric, and lipophilic properties. Structure-activity relationship (SAR) studies on these analogues are crucial to identify the key structural features that govern bioactivity. For instance, research on other quinoline (B57606) derivatives has shown that the presence and position of specific functional groups, such as anilino groups at C-4 or alkoxy groups at C-7, can be critical for optimal anticancer activity. nih.gov

Identification and Validation of New Molecular Targets and Pathways

While preliminary studies indicate broad biological activities such as antimicrobial and potential anticancer effects for quinoline-based compounds, the specific molecular targets of this compound remain largely uncharacterized. ontosight.airesearchgate.net A significant future research trajectory will be the elucidation of its mechanism of action. This involves identifying and validating the specific biomolecules (e.g., enzymes, receptors) with which the compound and its more potent analogues interact.

Given the established antimicrobial properties of similar quinoline derivatives, future studies could investigate inhibition of essential bacterial or fungal enzymes, such as DNA gyrase or lanosterol (B1674476) 14α-demethylase. arkat-usa.orgnih.gov In the context of anticancer research, where quinoline derivatives have shown promise, investigations could focus on pathways crucial for cancer cell proliferation and survival. nih.gov For example, molecular docking studies on other 6-(quinolin-2-ylthio) pyridine (B92270) derivatives have suggested that they may act as inhibitors of the JAK2/STAT3 signaling pathway, a critical regulator of cell growth and apoptosis. nih.gov Similar approaches could be employed to determine if this compound or its analogues target protein kinases, topoisomerases, or apoptosis-related proteins. nih.gov Validating these targets through biochemical assays and cellular studies will be essential for understanding the compound's therapeutic potential and for the rational design of next-generation inhibitors.

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational and experimental approaches is poised to accelerate the discovery and development of novel drugs based on the this compound scaffold. Advanced computational techniques can provide valuable insights into the compound's behavior at a molecular level, guiding more focused and efficient experimental work.

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build predictive models that correlate the structural features of a series of analogues with their observed biological activities. mdpi.com These models can then be used to predict the potency of virtual compounds before their synthesis, prioritizing the most promising candidates. Furthermore, molecular docking simulations can predict the binding modes and affinities of these compounds to specific biological targets, helping to elucidate their mechanism of action. nih.gov The integration of ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools is also critical in the early stages of drug design to assess the pharmacokinetic profiles of new analogues and identify potential liabilities. doaj.orgresearchgate.net

These computational predictions must be rigorously validated through experimental testing. High-throughput screening (HTS) can be used to rapidly evaluate the biological activity of large libraries of synthesized analogues. The experimental data generated from these assays then feeds back into the computational models, refining their predictive power in an iterative cycle of design, synthesis, and testing. This integrated approach streamlines the drug discovery process, reducing costs and timelines while increasing the likelihood of identifying successful clinical candidates.

Exploration of Diverse Chemical Applications Beyond Medicinal Chemistry

The chemical properties of this compound and its derivatives suggest potential applications that extend beyond the realm of medicinal chemistry. The quinoline-8-thioether moiety is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. doaj.orgresearchgate.net This coordination chemistry opens up several avenues for future exploration.

The resulting metal complexes could possess novel catalytic properties. Researchers have found that Schiff base metal complexes can be employed in various catalytic applications. researchgate.net Therefore, metal complexes of this compound derivatives could be investigated as catalysts for organic transformations, such as oxidation, reduction, or cross-coupling reactions.

Another potential application is in the development of chemical sensors. The interaction of the ligand with specific metal ions often results in a measurable change in its photophysical properties, such as color or fluorescence. This phenomenon could be harnessed to create selective and sensitive sensors for the detection of environmentally or biologically important metal ions. Furthermore, the incorporation of these quinoline-based ligands into polymeric materials could lead to the development of functional materials with unique optical, electronic, or thermal properties. These explorations into catalysis, sensing, and materials science represent a significant opportunity to broaden the utility of the this compound chemical scaffold.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(Quinolin-8-ylsulfanyl)acetohydrazide via hydrazinolysis?

The compound is typically synthesized by reacting an ester precursor (e.g., ethyl 2-(quinolin-8-ylsulfanyl)acetate) with excess hydrazine hydrate (1:3 molar ratio) in ethanol under reflux (100°C) until the starting material is consumed (monitored via TLC). Post-reaction, the solvent is evaporated under reduced pressure, and the product is purified by recrystallization from ethanol. This method ensures high yields and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the hydrazide (-NH-NH2) and quinoline proton environments.

- IR Spectroscopy : Identification of N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.

- Elemental Analysis : Validation of C, H, N, and S content.

These methods ensure structural fidelity and rule out side products .

Q. How is the purity of this compound ensured post-synthesis?

Recrystallization from ethanol (70–95%) is the standard purification method. Residual impurities are removed via vacuum filtration, and purity is confirmed by melting point consistency, TLC (e.g., chloroform:methanol 7:3), and chromatographic mass spectrometry .

Q. What in vitro methods are used to evaluate the antimicrobial activity of this compound?

- Agar Diffusion : Zones of inhibition are measured against Gram-positive bacteria (e.g., S. aureus) and fungi.

- Broth Dilution : Minimum inhibitory concentrations (MICs) are determined using serial dilutions (pH 7.2–7.4).

Ceftriaxone and Pimafucin are common reference drugs .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence the compound’s bioactivity?

Electron-withdrawing groups (e.g., -Br, -Cl) at the para position enhance antimicrobial activity by increasing electrophilicity and membrane interaction. Conversely, bulky substituents reduce solubility and efficacy. Structure-activity relationships (SAR) are validated via comparative bioassays and molecular docking .

Q. What thermal analysis techniques elucidate the compound’s stability and decomposition pathways?

Q. How can molecular docking resolve contradictions in antimicrobial efficacy data?

Docking studies (e.g., using AutoDock Vina) model interactions between the compound and microbial targets (e.g., DNA gyrase). Discrepancies between in vitro and in silico results may arise from membrane permeability limitations, which are addressed via logP calculations and Hammett substituent constants .

Q. Why do some derivatives show divergent inhibition of viral adsorption vs. replication?

Functional groups like acetohydrazide and quinoline sulfanyl moieties may target viral entry (adsorption) or intracellular replication machinery. For example, IC50 values for adsorption inhibition (8.5 µg/mL) vs. replication (10.7 µg/mL) in HAV models suggest dual mechanisms, validated via time-of-addition assays .

Q. How does metal complexation (e.g., Cu(II), Zn(II)) alter the compound’s pharmacological profile?

Schiff base derivatives of this compound form octahedral complexes with metals, enhancing Gram-positive antibacterial activity (e.g., MIC reduction from 128 µg/mL to 32 µg/mL). However, low gastrointestinal absorption (in silico) limits in vivo applicability without formulation optimization .

Q. What strategies reconcile conflicting data on substituent effects in antimicrobial studies?

- Dose-Response Curves : Confirm activity trends across multiple concentrations.

- Synergistic Assays : Combine with adjuvants (e.g., efflux pump inhibitors).

- Resistance Profiling : Test against drug-resistant strains to identify scaffold robustness.

Contradictions often arise from assay variability or strain-specific resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.